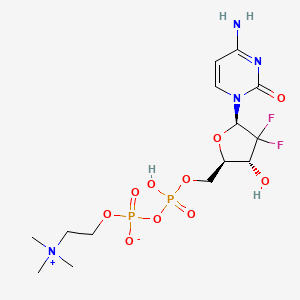
Gemcitabine Diphosphate Choline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gemcitabine Diphosphate Choline is a significant metabolite of gemcitabine, a nucleoside analog used as an antineoplastic agent. This compound is linked to the Kennedy pathway, which is crucial in lipid metabolism and signal transduction . This compound has been studied extensively in the context of pancreatic cancer, where it plays a role in the metabolic pathway of gemcitabine within tumor cells .
準備方法
Synthetic Routes and Reaction Conditions: Gemcitabine Diphosphate Choline is synthesized through a series of phosphorylation reactions starting from gemcitabine. The initial step involves the phosphorylation of gemcitabine by deoxycytidine kinase to form gemcitabine monophosphate. This is followed by further phosphorylation to produce gemcitabine diphosphate and finally gemcitabine triphosphate . The formation of this compound involves the incorporation of choline via the Kennedy pathway, catalyzed by enzymes such as choline kinase, CTP:phosphocholine cytidylyltransferase, and cholinephosphotransferase .
Industrial Production Methods: the production of gemcitabine itself involves chemical synthesis followed by enzymatic phosphorylation to achieve the desired metabolites .
化学反応の分析
Types of Reactions: Gemcitabine Diphosphate Choline undergoes several biochemical reactions, primarily phosphorylation and incorporation into metabolic pathways. It does not typically undergo oxidation or reduction reactions but is involved in substitution reactions where phosphate groups are added or removed .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as deoxycytidine kinase, choline kinase, and CTP:phosphocholine cytidylyltransferase. These enzymes facilitate the phosphorylation and incorporation of choline into the compound .
Major Products: The major products formed from the reactions involving this compound include gemcitabine triphosphate and other phosphorylated metabolites that play a role in DNA synthesis and inhibition of ribonucleotide reductase .
科学的研究の応用
Gemcitabine Diphosphate Choline has several scientific research applications, particularly in the field of oncology. It is studied for its role in the metabolism of gemcitabine within tumor cells, especially in pancreatic cancer models . The compound’s involvement in the Kennedy pathway makes it a target for research into lipid metabolism and signal transduction . Additionally, its cytotoxic effects on cancer cells are of significant interest in developing new cancer therapies .
作用機序
Gemcitabine Diphosphate Choline exerts its effects by inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis . This inhibition leads to a decrease in deoxynucleotide triphosphates, which are necessary for DNA replication. The compound is also incorporated into DNA, causing chain termination and preventing further DNA synthesis . These actions result in the cytotoxic effects observed in cancer cells .
類似化合物との比較
Similar Compounds: Similar compounds to Gemcitabine Diphosphate Choline include other nucleoside analogs such as cytarabine and 2’,2’-difluorodeoxyuridine . These compounds share similar mechanisms of action, involving the inhibition of DNA synthesis and incorporation into DNA .
Uniqueness: What sets this compound apart is its specific involvement in the Kennedy pathway and its role as a metabolite of gemcitabine . This unique pathway involvement makes it a valuable target for research into lipid metabolism and cancer therapy .
特性
分子式 |
C14H24F2N4O10P2 |
|---|---|
分子量 |
508.31 g/mol |
IUPAC名 |
[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C14H24F2N4O10P2/c1-20(2,3)6-7-27-31(23,24)30-32(25,26)28-8-9-11(21)14(15,16)12(29-9)19-5-4-10(17)18-13(19)22/h4-5,9,11-12,21H,6-8H2,1-3H3,(H3-,17,18,22,23,24,25,26)/t9-,11-,12-/m1/s1 |
InChIキー |
WEAJNZCNBIEIHD-YUSALJHKSA-N |
異性体SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O |
正規SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[[(1S)-1-(Aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-Indazole-1-pentanoic Acid Ethyl Ester](/img/structure/B13432966.png)
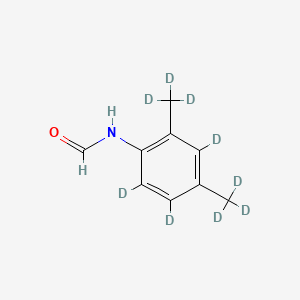
![2-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B13432969.png)
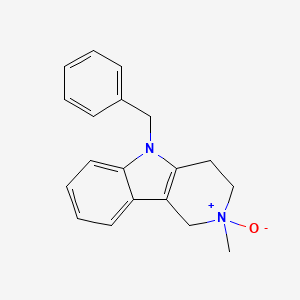

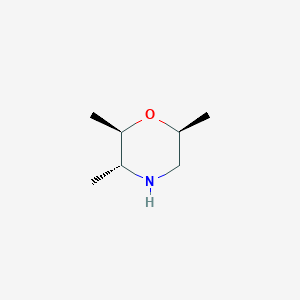
![2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile](/img/structure/B13432999.png)
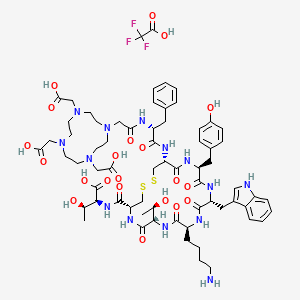
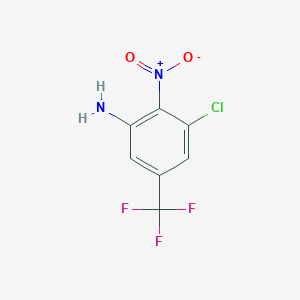
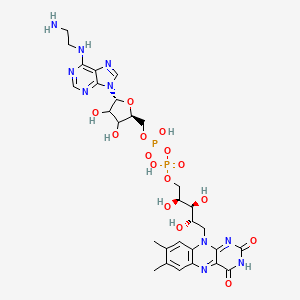
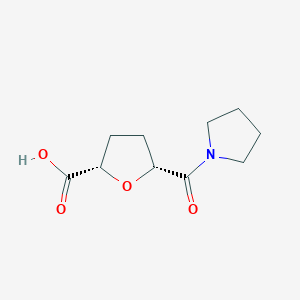
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13433025.png)


